2(3H)-Benzofuranone, 3-ethylhexahydro-

Description

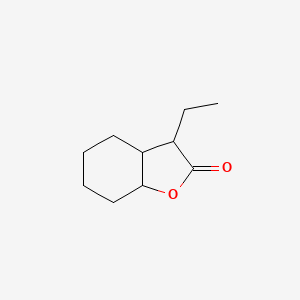

2(3H)-Benzofuranone, 3-ethylhexahydro- is a bicyclic lactone derivative characterized by a fully saturated benzofuranone core (hexahydro structure) and an ethyl substituent at the 3-position. Hexahydro derivatives, such as hexahydro-3,6-dimethyl-2(3H)-benzofuranone (CAS 92015-65-1), exhibit reduced aromaticity compared to unsaturated counterparts like 2(3H)-benzofuranone (CAS 553-86-6), altering their physicochemical and biological properties . The ethyl group at position 3 likely enhances lipophilicity, influencing solubility and bioactivity, as seen in related compounds with alkyl substituents .

Properties

CAS No. |

54491-17-7 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

3-ethyl-3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-2-one |

InChI |

InChI=1S/C10H16O2/c1-2-7-8-5-3-4-6-9(8)12-10(7)11/h7-9H,2-6H2,1H3 |

InChI Key |

WUEULGLRESFOFL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C2CCCCC2OC1=O |

Origin of Product |

United States |

Preparation Methods

Typical Procedure

- Starting materials: ortho-hydroxyphenylacetic acid or its esters.

- Catalysts: Acidic catalysts like sulfuric acid, p-toluenesulfonic acid, or iron sulfate.

- Solvents: Aromatic hydrocarbons such as toluene, xylene, or chlorobenzene.

- Conditions: Heating under reflux with azeotropic distillation to remove water and drive the cyclization.

Example from Patent Literature

A patented method describes mixing o-hydroxyphenylacetic acid with toluene and an acid catalyst (e.g., sulfuric acid), followed by azeotropic distillation to remove water until the acid content is below 1% by weight. Subsequently, trimethyl orthoformate and acetic anhydride are added, and the mixture is heated to 105-115 °C for 12 hours. The product is crystallized after methanol addition, filtered, and dried to yield 3-(α-methoxy)methylenylbenzofuran-2(3H)-one with over 90% yield and 97% purity.

Advantages and Notes

- High yield (>90%) and purity.

- Solvent recovery is efficient and mild, avoiding product degradation.

- The process reduces raw material consumption.

- Suitable for scale-up due to operational simplicity and catalyst recyclability.

One-Step Ester Exchange Method

This approach synthesizes benzofuranone derivatives directly from esters of o-acetoxyphenylacetic acid via catalytic ester exchange and intramolecular cyclization.

Reaction Conditions

- Starting materials: Methyl, ethyl, or other alkyl o-acetoxyphenylacetates.

- Catalysts: Alumina molecular sieves, titanium oxide composite oxides, tin oxide, sulfuric acid, magnesium oxide.

- Atmosphere: Nitrogen purge to avoid oxidation.

- Temperature: Ranges from 60 °C to 140 °C depending on catalyst and substrate.

- Reaction time: Between 2 to 10 hours.

Representative Examples and Yields

| Example | Substrate | Catalyst | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Methyl o-acetoxyphenylacetate | Alumina molecular sieve | 90 | 4 | 96 | Recrystallization used |

| 2 | Methyl o-acetoxyphenylacetate | Titanium oxide composite | 60 | 6 | 94 | Catalyst prepared via hydrothermal method |

| 3 | n-Acetoxy phenylacetate | Tin oxide | 140 | 5 | 98 | High yield with low catalyst load |

| 4 | Ethyl o-acetoxyphenylacetate | Sulfuric acid | 100 | 10 | 96 | Post-reaction washing required |

| 5 | Ethyl o-acetoxyphenylacetate | Magnesium oxide | 120 | 2 | 97 | Fastest reaction time |

These examples demonstrate the flexibility of the one-step method in terms of catalyst choice and alkyl substituents, with consistently high yields (94-98%).

Regioselective and Catalytic Variations

Recent academic research has explored regioselective syntheses of benzofuranones via Michael addition and lactonization reactions using bases like cesium carbonate in non-polar solvents (e.g., toluene). For example, alkali-promoted Michael addition of ortho-hydroxyaryl acetic acid ethyl esters with methyl acrylate at 50 °C for 30 minutes yielded benzofuran-2(3H)-one derivatives with up to 73% yield.

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Stepwise Lactonization | Two-step, acid-catalyzed, azeotropic distillation | High yield, mild solvent recovery, scalable | Longer reaction times, multiple steps |

| One-Step Ester Exchange | Catalytic, direct cyclization, nitrogen atmosphere | High yield, diverse catalysts, shorter reaction times | Requires catalyst preparation, inert atmosphere |

| Alkali-Promoted Michael Addition | Base-catalyzed, regioselective, mild conditions | Regioselectivity, mild temperature | Moderate yields, substrate-specific |

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzofuranone, 3-ethylhexahydro- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of halogens or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2(3H)-Benzofuranone, 3-ethylhexahydro- has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2(3H)-Benzofuranone, 3-ethylhexahydro- involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the derivative of the compound being studied .

Comparison with Similar Compounds

Key Observations :

- Saturation : Hexahydro derivatives (e.g., hexahydro-3,6-dimethyl-) exhibit higher stability and reduced reactivity compared to unsaturated analogs due to the absence of conjugated π-systems .

- Substituent Effects : Alkyl groups (e.g., methyl, ethyl, tert-butyl) increase hydrophobicity, impacting bioavailability and membrane permeability. Bulky groups like tert-butyl may hinder enzymatic interactions .

- Stereochemistry: Cis/trans configurations (e.g., cis-3a-methyl-hexahydro-3(2H)-benzofuranone) influence molecular geometry and biological activity, though specific data for the 3-ethyl derivative remain unexplored .

Antioxidant Activity

- 3,6-Dimethyl-hexahydro-2(3H)-benzofuranone: Demonstrated moderate antioxidant capacity in DPPH assays, with EC₅₀ values comparable to ascorbic acid derivatives .

- Triazole-linked benzofuranones: Hybrid compounds (e.g., 2,2-di(1H-1,2,3-triazol-1-yl)benzofuran-3(2H)-ones) showed enhanced radical scavenging due to electron-donating triazole groups .

Antimicrobial and Pesticidal Efficacy

- 6-Ethenylhexahydro-6-methyl-3-methylene-2(3H)-benzofuranone: Exhibited significant pesticidal activity against agricultural pests, likely due to its ability to disrupt insect endocrine systems .

- Triazole-benzofuranone hybrids: Compounds 3f and 3h demonstrated broad-spectrum antimicrobial activity (MIC = 50 µg/mL) against Staphylococcus aureus and Candida albicans .

Pharmacological Potential

- Dihydrobenzofuran derivatives: 3-((E)-Hex-2-enyl)-3-methyl-2,3-dihydrobenzofuran-6-carboxylic acid (12c) acted as a selective cannabinoid receptor 2 (CB2) agonist, suggesting anti-inflammatory applications .

Biological Activity

2(3H)-Benzofuranone, 3-ethylhexahydro- (CAS Number: 54491-17-7) is a compound that has garnered attention due to its potential biological activities and applications in various fields, including fragrance formulation and pharmaceutical compositions. This article delves into the biological activity of this compound, highlighting its properties, safety assessments, and relevant case studies.

- Molecular Formula : C10H16O2

- Molar Mass : 168.23 g/mol

- Density : 1.014 ± 0.06 g/cm³

Biological Activity Overview

The biological activity of 2(3H)-benzofuranone, 3-ethylhexahydro- has been explored primarily in the context of its use as a fragrance ingredient and its safety profile. The compound exhibits various properties that can influence biological systems.

Fragrance Ingredient Assessment

The RIFM (Research Institute for Fragrance Materials) conducted a safety assessment of 3-ethylhexahydro-2(3H)-benzofuranone, which indicated that it is generally regarded as safe for use in consumer products. The assessment included:

- Toxicity Evaluations : The compound was evaluated for potential toxicity in humans and animals.

- Environmental Impact : Studies on ecotoxicology were performed to assess its impact on aquatic life.

Safety Assessments

A comprehensive review published in the RIFM Fragrance Ingredient Safety Assessment highlighted the following findings regarding the compound's safety:

- Oral Toxicity : LD50 values greater than 2000 mg/kg indicate low acute toxicity.

- Inhalation Toxicity : LC50 values ranged from 2.66 to 2.93 mg/L (mist), suggesting moderate inhalation risk.

- Skin Irritation : Classified as a skin irritant and sensitizer based on dermal exposure studies .

Ecotoxicological Studies

Ecotoxicological studies have shown:

- Aquatic Toxicity : The compound has an LC50 value greater than 1 mg/L for fish, indicating low toxicity to aquatic organisms .

- Biodegradability : Not easily degradable, which raises concerns for long-term environmental accumulation .

Table of Biological Activities

Q & A

Q. 1.1. What are the recommended methods for synthesizing 2(3H)-Benzofuranone, 3-ethylhexahydro- in laboratory settings?

Synthesis typically involves cyclization of substituted diols or ketones under acidic or catalytic conditions. For example, hexahydrobenzofuranone derivatives are synthesized via intramolecular aldol condensation or Diels-Alder reactions using substituted furan precursors. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to verify stereochemistry and purity .

Q. 1.2. How can researchers determine the thermal stability of this compound under varying experimental conditions?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical for assessing decomposition temperatures and phase transitions. For instance, derivatives like 5,7-di-tert-butyl-2(3H)-benzofuranone exhibit a melting point of 87–89°C (hexane solvent) and a predicted boiling point of 307.6±42.0°C, which can guide stability protocols .

Q. 1.3. What analytical techniques are suitable for characterizing its stereoisomeric purity?

Chiral HPLC or GC-MS coupled with polarimetric detection can resolve enantiomers. For hexahydro-3-methylene derivatives, retention indices and fragmentation patterns in electron ionization (EI) mass spectra (e.g., m/z 152.08376) provide additional stereochemical insights .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

Discrepancies in NMR or mass spectra often arise from conformational flexibility or impurities. Cross-validate using X-ray crystallography (for solid-state structures) and computational modeling (DFT or molecular dynamics) to reconcile spectral assignments. For example, the InChIKey JZULHXPIDKRFAY-UHFFFAOYSA-N for hexahydro-3-methylene derivatives confirms trans-configuration via comparative analysis with crystallographic data .

Q. 2.2. What experimental designs are optimal for evaluating its bioactivity in natural product extracts?

Bioassay-guided fractionation combined with GC-MS or LC-MS is effective. In studies on Curcuma caesia, 2(3H)-Benzofuranone derivatives were identified via GC-MS (retention time 7.228 min) and tested for cytotoxicity using MTT assays. Synergistic effects with other terpenoids (e.g., costunolide) should be explored via combinatorial screening .

Q. 2.3. How can computational methods predict its reactivity in catalytic systems?

Density functional theory (DFT) calculations can model electrophilic substitution patterns or hydrogen-bonding interactions. For instance, the SMILES string O=C1O[C@@H]2CCCC[C@H]2C1=C reveals keto-enol tautomerism, which influences reactivity in oxidation reactions .

Data Contradictions and Validation

Q. 3.1. Why do mass spectral databases report conflicting molecular ion peaks for this compound?

Variations arise from ionization techniques (EI vs. ESI) or isomerization during analysis. The EPA/NIH database lists m/z 152.08376 for hexahydro-3-methylene derivatives, but ESI-MS may show [M+H]+ at 153.09103. Validate using isotopic labeling or tandem MS (MS/MS) .

Q. 3.2. How do steric effects from substituents (e.g., tert-butyl groups) impact its chemical behavior?

Bulky groups like tert-butyl hinder ring puckering and increase steric strain, as seen in 5,7-bis(tert-butyl)-2(3H)-benzofuranone (XLogP: 5.7). This reduces solubility in polar solvents but enhances thermal stability, requiring non-aqueous reaction media .

Methodological Recommendations

- Stereochemical Analysis : Use NOESY NMR to confirm axial/equatorial substituents in hexahydro rings .

- Bioactivity Profiling : Pair GC-MS with zebrafish embryo models for rapid toxicity screening .

- Data Reproducibility : Cross-reference CAS 122713-39-7 (hexahydro-3a-methyl derivatives) with NIST Standard Reference Data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.